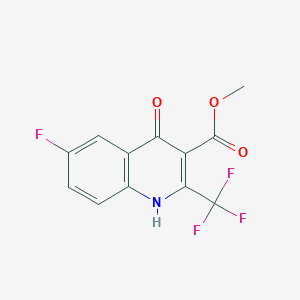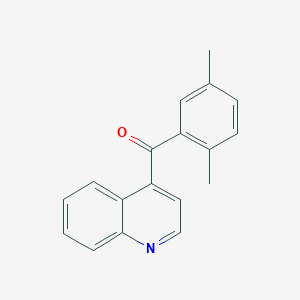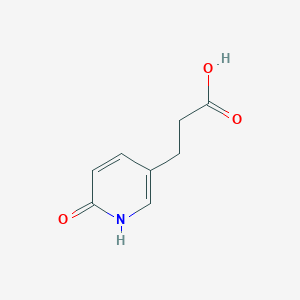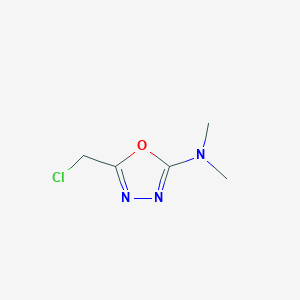![molecular formula C10H16ClNO B1433646 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1383421-76-8](/img/structure/B1433646.png)
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1383421-76-8 . It has a molecular weight of 201.7 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2- ( (3-methylbenzyl)amino)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-9-3-2-4-10 (7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antitumor Activity
A study by Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides, including derivatives similar to the specified compound, and evaluated their antitumor activities. The compounds were synthesized through a series of chemical reactions, including aminomethylation and the action of Grignard reagents, followed by conversion into hydrochlorides. The synthesized compounds were tested for their biological properties, particularly their antitumor activity, indicating the potential of these compounds in developing antitumor agents (Isakhanyan et al., 2016).
DNA Interaction and Docking Studies
Research by Kurt et al. (2020) focused on novel Schiff base ligands derived from reactions involving compounds with structural similarities to "2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride". These studies included the synthesis, characterization, and evaluation of DNA binding properties, as well as docking studies to assess the potential of these compounds as drug candidates. This highlights the importance of such compounds in understanding molecular interactions and potential therapeutic applications (Kurt et al., 2020).
Antimicrobial Activity
Another study by Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, which are structurally related to the specified compound. The goal was to identify biologically active compounds within this series, emphasizing their potential in antimicrobial applications. The synthesis followed developed schemes, leading to compounds that were evaluated for their antibacterial activity, showcasing the broader spectrum of applications of these chemical structures in combating microbial resistance (Isakhanyan et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules .
Mode of Action
It’s known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Biochemical Pathways
Antidepressants typically affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Biochemical Analysis
Biochemical Properties
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound can influence cell function by modulating the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cellular metabolism by interacting with enzymes that regulate metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . This compound can bind to specific enzymes, either inhibiting or activating their activity. The binding interactions often involve the active site of the enzyme, leading to changes in its catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The stability of this compound is an important factor, as it may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing the metabolic flux and levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering their concentrations within the cell. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
properties
IUPAC Name |
2-[(3-methylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKKZQGCYUMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)



![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)






